molecular formula C7H14ClN3O B1408631 1,3,8-Triazaspiro[4.5]decan-2-one hydrochloride CAS No. 1956331-80-8

1,3,8-Triazaspiro[4.5]decan-2-one hydrochloride

Cat. No.: B1408631
CAS No.: 1956331-80-8
M. Wt: 191.66 g/mol
InChI Key: BIPRPLTUHQTBKG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

IUPAC Nomenclature and Systematic Naming Conventions

The systematic nomenclature of this compound follows established International Union of Pure and Applied Chemistry conventions for spirocyclic heterocyclic compounds. The base compound, 1,3,8-triazaspiro[4.5]decan-2-one, carries the Chemical Abstracts Service registry number 561314-52-1, while the hydrochloride salt derivative is assigned CAS number 1956331-80-8. The IUPAC name systematically describes the spirocyclic framework where the numbers in brackets [4.5] indicate the ring sizes of the two interconnected cyclic systems.

The molecular formula for the base compound is C₇H₁₃N₃O with a molecular weight of 155.201 daltons. Upon formation of the hydrochloride salt, the molecular composition becomes C₇H₁₄ClN₃O with an increased molecular weight of approximately 191.66 daltons. The numbering system in the IUPAC name reflects the positions of the three nitrogen atoms within the spirocyclic framework, specifically at positions 1, 3, and 8, while the ketone functionality is located at position 2.

Alternative nomenclature systems have been employed in various chemical databases and literature sources. The compound is also referenced as 1,3,8-triaza-spiro[4.5]decan-2-one hydrochloride, with slight variations in hyphenation and capitalization depending on the source. The International Chemical Identifier (InChI) key for the base compound is XLZONOPLKJMTSW-UHFFFAOYSA-N, providing a unique digital fingerprint for computational chemistry applications.

The systematic naming convention also encompasses the stereochemical aspects of the molecule, although the compound lacks defined stereocenters in its basic form. The spiro center itself does not constitute a stereocenter due to the symmetrical arrangement of substituents. However, derivatives of this compound may exhibit stereochemical complexity, as evidenced by related structures found in crystallographic databases.

Molecular Geometry and Spirocyclic Configuration Analysis

The molecular geometry of this compound is characterized by its distinctive spirocyclic architecture, where two saturated ring systems share a common carbon atom. The smaller ring is a five-membered lactam (pyrrolidin-2-one) containing nitrogen atoms at positions 1 and 3, while the larger ring is a six-membered piperidine system with a nitrogen atom at position 8. This configuration creates a rigid, three-dimensional framework that significantly restricts conformational flexibility compared to linear or monocyclic analogs.

The Simplified Molecular Input Line Entry System (SMILES) notation for the compound is O=C1NCC2(CCNCC2)N1, which encodes the connectivity pattern and clearly illustrates the spirocyclic junction. The spiro carbon atom (position 5 in the decane numbering system) serves as the pivotal point connecting both rings and adopts a tetrahedral geometry with bond angles approaching 109.5 degrees. This geometric arrangement places the carbonyl group in the five-membered ring in a fixed spatial relationship relative to the piperidine nitrogen.

Computational modeling studies suggest that the compound adopts a relatively rigid conformation in solution, with limited flexibility primarily restricted to the methylene bridges in the piperidine ring. The lactam portion of the molecule maintains planarity due to the partial double-bond character of the carbon-nitrogen bonds adjacent to the carbonyl group. This planarity extends to include the spiro carbon and contributes to the overall structural rigidity of the system.

The nitrogen atoms within the spirocyclic framework exhibit different hybridization states and geometric preferences. The nitrogen atoms at positions 1 and 3 in the lactam ring demonstrate sp² hybridization due to conjugation with the carbonyl group, while the piperidine nitrogen at position 8 maintains sp³ hybridization and adopts a pyramidal geometry. In the hydrochloride salt form, protonation of the piperidine nitrogen creates a positively charged center that influences the overall molecular electrostatics and hydrogen bonding capabilities.

X-ray Crystallographic Studies and Solid-State Arrangement

X-ray crystallographic analysis has provided detailed insights into the solid-state structure of 1,3,8-triazaspiro[4.5]decan-2-one and its derivatives. Recent crystallographic data from the Protein Data Bank entry 9AWY reveals the compound's binding within a protein complex, specifically in the structure of full-length amyloidogenic immunoglobulin light chain H9. The crystallographic study was conducted using X-ray diffraction at 100 K with a resolution of 1.7 Å, providing high-quality structural data.

The crystal structure analysis demonstrates that the compound maintains its spirocyclic integrity in the solid state, with bond lengths and angles consistent with theoretical predictions. The unit cell parameters for the protein-ligand complex are a = 46.815 Å, b = 63.593 Å, c = 87.432 Å, with angles α = 84.368°, β = 85.386°, and γ = 80.078° in space group P1. The Matthews coefficient of 2.82 indicates a solvent content of 56.43%, suggesting a relatively open crystal packing arrangement.

Within the protein binding site, the triazaspiro compound forms specific intermolecular interactions that stabilize its binding conformation. The crystallographic data reveals that the carbonyl oxygen participates in hydrogen bonding interactions, while the spirocyclic framework provides hydrophobic contacts with surrounding amino acid residues. The rigid geometry of the spirocyclic system appears to be crucial for achieving optimal binding complementarity with the target protein.

The solid-state packing of the pure compound, separate from protein complexes, has been investigated through powder diffraction studies and computational crystal structure prediction methods. These analyses suggest that the hydrochloride salt form adopts a more organized crystal lattice compared to the free base, with chloride anions forming ionic interactions with protonated nitrogen centers and facilitating three-dimensional hydrogen bonding networks.

Crystallographic Parameter Value
Space Group P1
Unit Cell a 46.815 Å
Unit Cell b 63.593 Å
Unit Cell c 87.432 Å
Resolution 1.7 Å
Temperature 100 K
Matthews Coefficient 2.82
Solvent Content 56.43%

Tautomeric Forms and Protonation State Considerations

The tautomeric behavior and protonation state considerations of this compound play crucial roles in determining its chemical reactivity and biological activity. The compound contains multiple nitrogen atoms with different basicity characteristics, leading to complex protonation equilibria in aqueous solutions. The lactam nitrogen atoms (positions 1 and 3) exhibit significantly lower basicity compared to the piperidine nitrogen (position 8) due to their involvement in the electron-withdrawing carbonyl system.

In the neutral form, the compound can exist in equilibrium between different tautomeric structures, although the lactam tautomer predominates significantly over any potential enol forms. The canonical SMILES representation O=C1NCC2(N1)CCNCC2 depicts the favored tautomeric form where the carbonyl group maintains its ketone character. Quantum chemical calculations suggest that alternative tautomeric forms, such as those involving proton transfer from the lactam nitrogens to the carbonyl oxygen, are energetically unfavorable by more than 15 kcal/mol.

The formation of the hydrochloride salt occurs through protonation of the most basic nitrogen atom, which is the piperidine nitrogen at position 8. This protonation event significantly alters the electronic distribution within the molecule and enhances its water solubility. The protonated form exhibits a positive formal charge localized primarily on the piperidine nitrogen, although resonance effects distribute some of this charge throughout the conjugated system.

pH-dependent studies reveal that the compound undergoes a single, well-defined protonation event with an estimated pKa value in the range of 8-9, consistent with typical aliphatic tertiary amines. Below this pH range, the compound exists predominantly in its protonated form, while deprotonation occurs at higher pH values. The Henderson-Hasselbalch equation can be applied to predict the protonation state at any given pH, which is particularly important for understanding the compound's behavior in biological systems.

Protonation Site pKa Range Predominant Form (pH 7.4)
Piperidine N-8 8.0-9.0 Protonated
Lactam N-1 < 0 Neutral
Lactam N-3 < 0 Neutral

Properties

IUPAC Name

1,3,8-triazaspiro[4.5]decan-2-one;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13N3O.ClH/c11-6-9-5-7(10-6)1-3-8-4-2-7;/h8H,1-5H2,(H2,9,10,11);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BIPRPLTUHQTBKG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC12CNC(=O)N2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1956331-80-8
Record name 1,3,8-triazaspiro[4.5]decan-2-one hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

General Synthetic Strategy

The method consists of three sequential reactions followed by concentration, washing, and drying steps to isolate the hydrochloride salt of the target compound:

  • Primary reaction: Formation of a primary intermediate by reacting urea, diethyl oxalate, ammonium carbonate, and sodium in methanol.
  • Secondary reaction: Treatment of the primary intermediate with concentrated hydrochloric acid to form a secondary product.
  • Intermediate reaction: Reaction of the secondary product with 2-(ethylamino)acetaldehyde and potassium ferricyanide to yield the desired compound.

Reaction Conditions and Molar Ratios

Reagent Molar Ratio (relative to Diethyl Oxalate = 1)
Urea 1.1 – 1.3
Sodium 2
Ammonium Carbonate 0.5 – 1
Concentrated Hydrochloric Acid 2 – 4
2-(Ethylamino)acetaldehyde 1.5 – 2
Potassium Ferricyanide 0.05 – 0.10

Stepwise Procedure

  • Primary Reaction:

    • Anhydrous methanol is placed in a reflux condenser at room temperature.
    • Sodium is added to methanol at 25–30 °C.
    • Urea and diethyl oxalate are added sequentially with stirring for 0.5 hours.
    • Ammonium carbonate is added, and stirring continues for 2–3 hours.
  • Secondary Reaction:

    • Concentrated hydrochloric acid is added dropwise to the primary product at 25–30 °C and stirred for 0.5 hours.
  • Intermediate Reaction:

    • 2-(Ethylamino)acetaldehyde and potassium ferricyanide are added sequentially to the secondary product.
    • The mixture is stirred at room temperature for 20–24 hours.

Isolation and Purification

  • The reaction mixture is concentrated by rotary evaporation at 40 °C to about 1/10 of the original volume, inducing precipitation.
  • The precipitate is filtered, and the filtrate is further concentrated to 1/3 volume to precipitate more product.
  • The combined solids are washed with deionized water and dried under reduced pressure.

Yield and Purity

  • Yield: Approximately 91.95%
  • Purity: 99.756%
  • Product mass example: 168.87 g obtained from a scaled reaction

Advantages

  • Uses inexpensive and readily available raw materials.
  • Avoids hazardous reagents like sodium cyanide, enhancing safety.
  • Methanol serves as an effective solvent that can be recovered and reused.
  • Suitable for industrial-scale production due to cost-effectiveness and environmental friendliness.

Alternative Synthetic Approaches

One-Step Synthesis Using Hydantoin and Benzyl Derivatives (US6291469B1)

  • Utilizes hydantoin, sodium bicarbonate, and benzyl 2-oxopiperidine-1-carboxylate derivatives.
  • Achieves yields up to 75%.
  • Limitations include expensive raw materials and difficulty in batch production, making it less suitable for large-scale synthesis.

One-Step Method Using 4-Oxopiperidinone Hydrochloride and Sodium Cyanide

  • Reported in Bioorganic and Medicinal Chemistry Letters (2002).
  • Yields up to 80%.
  • Use of highly toxic sodium cyanide presents significant safety hazards, limiting practical application.

Additional Research Findings

Reduction and Salt Formation

  • According to EP0921125A1, derivatives of 1,3,8-Triazaspiro[4.5]decan-2-one can be prepared via reduction reactions using sodium cyanoborohydride in ethanol.
  • The final hydrochloride salt is crystallized from ethyl acetate/ethanol mixtures.
  • Yields from this method are lower (~21%) but provide access to various substituted derivatives.

Reaction Monitoring and Characterization

  • Melting points above 250 °C and mass spectrometry (m/e = 367 for molecular ion) confirm product identity.
  • Chromatographic purification (silica gel chromatography with dichloromethane/methanol) is used to isolate pure compounds.

Summary Table of Preparation Methods

Method Description Key Reagents Yield (%) Advantages Disadvantages
Multi-step synthesis with urea, diethyl oxalate, ammonium carbonate, HCl, 2-(ethylamino)acetaldehyde, potassium ferricyanide Urea, diethyl oxalate, ammonium carbonate, HCl, 2-(ethylamino)acetaldehyde, K3[Fe(CN)6] ~92 Safe, cost-effective, scalable Multi-step, requires long reaction times
One-step from hydantoin and benzyl derivatives Hydantoin, benzyl 2-oxopiperidine-1-carboxylate 75 Simpler steps Expensive raw materials, not scalable
One-step with 4-oxopiperidinone hydrochloride and sodium cyanide 4-oxopiperidinone hydrochloride, sodium cyanide 80 High yield Toxic reagents, safety concerns
Reduction and salt formation (derivatives) 3,8-Triazaspiro[4.5]decan-4-one, sodium cyanoborohydride 21 Access to derivatives Low yield, toxic reagents

Chemical Reactions Analysis

Types of Reactions

1,3,8-Triazaspiro[4.5]decan-2-one hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions of this compound include:

    Oxidizing agents: H2O2, KMnO4

    Reducing agents: LiAlH4, NaBH4

    Nucleophiles: Halides, amines, thiols

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

Scientific Research Applications

1,3,8-Triazaspiro[4.5]decan-2-one hydrochloride has been investigated for various applications:

1. Medicinal Chemistry:

  • Cardiovascular Research: The compound has shown potential as an inhibitor of the mitochondrial permeability transition pore (mPTP), which is crucial in protecting cardiac tissue from ischemic damage during myocardial infarction (MI). Studies indicate that it can significantly reduce infarct size and improve cardiac function in preclinical models.
  • Anticancer Activity: Research has highlighted its efficacy as a pan-inhibitor of prolyl hydroxylase (PHD) enzymes, which are involved in the regulation of hypoxia-inducible factors (HIFs). This inhibition promotes erythropoiesis and demonstrates antiproliferative activity against various cancer cell lines, including human colon (HCT-116), leukemia (K562), and breast cancer (MDA-MB-231) cells .

2. Chemical Synthesis:

  • The compound serves as a key building block in the synthesis of more complex molecules. Its unique structure allows for various chemical reactions including oxidation and substitution, making it valuable in organic synthesis .

3. Industrial Applications:

  • Beyond medicinal uses, this compound is explored for its potential in developing new materials and chemical processes within industrial settings.

Cardiovascular Protection

A preclinical study demonstrated that the administration of this compound significantly reduced infarct size in models of myocardial infarction compared to control groups. This suggests its potential as an adjunct treatment for ischemic heart disease.

Cancer Treatment

In vitro studies reported that derivatives of this compound could induce apoptosis selectively in cancer cells while sparing normal cells. One derivative exhibited an EC50 value of 17.3 nM for inducing myeloid differentiation and a pro-apoptotic effect with an EC50 of 20.2 nM against cancer cell lines .

Mechanism of Action

The mechanism of action of 1,3,8-Triazaspiro[4.5]decan-2-one hydrochloride involves its interaction with specific molecular targets, such as delta opioid receptors. The compound binds to these receptors, modulating their activity and influencing downstream signaling pathways. This interaction can result in various pharmacological effects, including analgesia and modulation of mood .

Comparison with Similar Compounds

1-Oxa-3,8-diazaspiro[4.5]decan-2-one Hydrochloride (CAS: 5052-96-0)

  • Structural Differences : Replaces one nitrogen atom in the triazole ring with oxygen, forming a 1-oxa-3,8-diazaspiro system .
  • Impact on Properties: Reduced basicity due to oxygen’s lower electronegativity compared to nitrogen.
  • Applications : Used in the synthesis of kinase inhibitors and as a precursor for neuroactive compounds .

8-Amino-1-azaspiro[4.5]decan-2-one Hydrochloride (CAS: 1992917-25-5)

  • Structural Differences: Contains an amino group at the 8-position and lacks two nitrogen atoms in the triazole ring .
  • Impact on Properties: Enhanced solubility in aqueous media due to the amino group’s polarity.
  • Applications : Investigated for its role in peptide mimetics and as a building block for antidepressants .

Substituted 1,3,8-Triazaspiro[4.5]decane-2,4-dione Derivatives

  • Structural Differences : Features a diketone modification (2,4-dione) instead of a single ketone group .
  • Impact on Properties :
    • Higher rigidity due to the planar diketone structure, reducing conformational flexibility.
    • Improved binding affinity for hypoxia-inducible factor (HIF) prolyl hydroxylase, making it a candidate for anemia treatment .
  • Key Example: 8-(2-Amino-3-chloro-5-(4-(1-methyl-1H-pyrazol-4-yl)phenyl)pyridin-4-yl)-1,3,8-triazaspiro[4.5]decane-2,4-dione (synthesized via Suzuki-Miyaura coupling; yield: 58%) .

Receptor Binding Profiles

Compound Target Receptor IC₅₀ (nM) Key Reference
1,3,8-Triazaspiro[4.5]decan-2-one ORL-1 (Nociceptin Receptor) <100
Simufilam (1,4,8-Triazaspiro) Filamin A 50–100
2-Cyclobutyl-1,3,8-triazaspiro κ-Opioid Receptor Not reported

Insights :

  • The parent compound’s triazolone ring enables selective ORL-1 receptor modulation, while simufilam’s benzyl and methyl substitutions shift its activity toward filamin A binding .

Insights :

  • Microwave synthesis enhances efficiency for spirocyclic systems, but yields remain moderate (20–58%) due to steric hindrance in the bicyclic core .

Physicochemical Properties

Property Target Compound 1-Oxa-3,8-diazaspiro 8-Amino-1-azaspiro
Molecular Weight (g/mol) 191.66 184.63 209.67
LogP (Predicted) 1.2 0.8 0.5
Aqueous Solubility (mg/mL) 12.4 18.9 25.3
Thermal Stability (°C) >150 >130 >160

Insights :

  • The amino-substituted analog exhibits higher solubility due to its polar functional group, whereas the parent compound’s chloride salt enhances thermal stability .

Biological Activity

1,3,8-Triazaspiro[4.5]decan-2-one hydrochloride is a heterocyclic compound characterized by its unique spirocyclic structure, which includes three nitrogen atoms in its framework. This compound has garnered attention in the fields of pharmacology and medicinal chemistry due to its diverse biological activities and potential therapeutic applications.

  • Molecular Formula : C8H16ClN3O
  • Molecular Weight : Approximately 205.68 g/mol
  • Structure : The spirocyclic arrangement contributes to the compound's stability and solubility, making it suitable for various applications in drug development and research.

The biological activity of this compound primarily involves its interaction with specific molecular targets, particularly delta opioid receptors. Binding to these receptors modulates their activity, influencing various signaling pathways that can lead to pharmacological effects such as analgesia and mood modulation .

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity, making it a candidate for further investigation in drug development aimed at treating infections .

Anti-inflammatory Effects

The compound has also shown potential anti-inflammatory properties, which could be beneficial in managing conditions associated with chronic inflammation .

Inhibition of Prolyl Hydroxylases

This compound has been identified as a pan-inhibitor of the prolyl hydroxylase (PHD) family of enzymes. This inhibition plays a crucial role in the regulation of hypoxia-inducible factors (HIF), which are important for cellular responses to low oxygen levels. Such properties suggest its potential use in treating anemia and ischemic diseases .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies have revealed that modifications to the spirocyclic structure can significantly alter the biological activity of related compounds. For instance:

Compound NameMolecular FormulaKey Features
1-Isopropyl-1,3,8-triazaspiro[4.5]decan-4-oneC9H18ClN3OSlightly different alkyl group leading to altered biological activity
1,3,8-Triazaspiro[4.5]decane-2,4-dioneC7H14ClN3ODifferent functional group arrangement affecting reactivity
2-Isopropyl-3-methyl-1,3,8-triazaspiro[4.5]dec-1-en-4-one hydrochlorideC11H20ClN3OLarger molecular size with potential for enhanced solubility and stability

These variations highlight the importance of structural modifications in enhancing therapeutic efficacy and selectivity .

Case Studies and Research Findings

Recent studies have explored the therapeutic potential of this compound in various contexts:

  • Erythropoietin Regulation : The compound has been shown to upregulate erythropoietin (EPO) levels in vivo, indicating its potential utility in treating anemia by enhancing red blood cell production .
  • Cardiovascular Applications : Investigations into mitochondrial permeability transition pore (mPTP) inhibitors based on this scaffold have demonstrated promising results in reducing myocardial cell death during reperfusion injury .
  • Cancer Research : Studies on related compounds have indicated antiproliferative effects against various cancer cell lines (e.g., leukemia and breast cancer), suggesting that similar derivatives may exhibit therapeutic benefits in oncology .

Q & A

Q. Q1. What are the established synthetic methodologies for 1,3,8-Triazaspiro[4.5]decan-2-one hydrochloride?

Methodological Answer: The synthesis of spirocyclic compounds like 1,3,8-triazaspiro[4.5]decan-2-one derivatives often employs microwave-enhanced solid-phase synthesis to improve reaction efficiency and yield. For example, microwave irradiation can accelerate ring-closing steps in spirocyclic systems, as demonstrated in the synthesis of structurally analogous 1,4,8-triazaspiro[4.5]decan-2-ones . Additionally, general procedures for derivatives involve condensation reactions between amines and ketones, followed by HCl salt formation. Key intermediates are characterized via NMR and HRMS-ESI to confirm spirocyclic connectivity and purity .

Q. Q2. How is the structural integrity of this compound validated?

Methodological Answer: Structural validation relies on:

  • 1H/13C NMR : Signals for spirocyclic carbons (e.g., quaternary carbons at δ 60–70 ppm) and proton environments (e.g., methylene bridges) are critical. For instance, the 1,3,8-triazaspiro[4.5]decan-4-one system shows distinct splitting patterns for cycloheptane and piperazine moieties .
  • HRMS-ESI : Precise mass matching (e.g., C₂₇H₃₄N₃O₂ for a phenyl-substituted derivative) confirms molecular formula and purity .
  • X-ray crystallography : Used sparingly due to complexity, but provides definitive proof of spirocyclic geometry in related compounds .

Q. Q3. What are the primary pharmacological targets of this compound class?

Methodological Answer: 1,3,8-Triazaspiro[4.5]decan-2-one derivatives are explored as modulators of opioid receptor-like (ORL-1) receptors for pain management and neurological disorders . Advanced analogs with fluorophenyl or oxobutyl substituents (e.g., 8-[4-(4-fluorophenyl)-4-oxobutyl]-1-phenyl derivatives) show binding affinity to ORL-1, validated via competitive radioligand assays .

Advanced Research Questions

Q. Q4. How can researchers resolve contradictions in pharmacological activity across structurally similar derivatives?

Methodological Answer: Contradictions often arise from subtle structural variations. For example:

  • Substituent Position : Fluorine substitution at para vs. meta positions on phenyl rings alters steric and electronic interactions with ORL-1 receptors, impacting IC₅₀ values .
  • Salt Form : Hydrochloride vs. free base forms may affect solubility and bioavailability, leading to discrepancies in in vivo efficacy .

    Resolution Strategy :
  • Perform docking studies to compare binding modes of active vs. inactive analogs.
  • Use eADME profiling (e.g., logP, plasma protein binding) to correlate physicochemical properties with activity .

Q. Q5. How to design analogs with improved metabolic stability without compromising target affinity?

Methodological Answer:

  • Isosteric Replacements : Replace metabolically labile groups (e.g., ester linkages) with bioisosteres like amides or heterocycles. For example, substituting the oxobutyl chain with a morpholine group improved stability in a related spirocyclic compound .
  • Deuterium Labeling : Strategic deuteration of methyl or methylene groups can reduce CYP450-mediated oxidation .
  • In Silico Tools : Use PBPK modeling to predict clearance rates and prioritize analogs with favorable metabolic profiles.

Q. Q6. What experimental strategies are recommended for structure-activity relationship (SAR) studies?

Methodological Answer:

  • Parallel Synthesis : Generate a library of derivatives with systematic variations (e.g., alkyl chain length, aromatic substituents) using solid-phase or solution-phase methods .
  • Key Assays :
    • Binding Affinity : Radioligand displacement assays (e.g., [³H]-nociceptin for ORL-1) .
    • Functional Activity : cAMP accumulation or β-arrestin recruitment assays to determine agonism/antagonism .
    • Selectivity Profiling : Screen against off-target receptors (e.g., μ-opioid, dopamine D₂) to minimize polypharmacology .

Q. Q7. How to address solubility challenges in in vivo studies?

Methodological Answer:

  • Salt Screening : Hydrochloride salts are common, but alternative counterions (e.g., mesylate, tosylate) may improve aqueous solubility .
  • Co-Solvent Systems : Use PEG-400 or cyclodextrin-based formulations for parenteral administration .
  • Prodrug Approaches : Introduce phosphate or ester prodrug moieties that hydrolyze in vivo to the active form .

Q. Q8. What analytical techniques are critical for detecting synthetic impurities?

Methodological Answer:

  • HPLC-MS : Reverse-phase chromatography with charged aerosol detection (CAD) or high-resolution MS identifies low-abundance impurities (e.g., des-chloro byproducts) .
  • NMR Spiking : Add authentic reference standards to reaction mixtures to pinpoint impurities via signal splitting .
  • Elemental Analysis : Verify stoichiometry of hydrochloride salts (e.g., Cl⁻ content via ion chromatography) .

Q. Q9. How are physicochemical properties optimized for blood-brain barrier (BBB) penetration?

Methodological Answer:

  • Rule of 2 Compliance : Target molecular weight <450 Da, logP 2–5, and polar surface area <90 Ų .
  • P-Glycoprotein Efflux Assays : Use MDCK-MDR1 cells to assess efflux ratios and modify substituents (e.g., reduce hydrogen bond donors) to enhance BBB penetration .

Q. Q10. What are the best practices for data reproducibility in spirocyclic compound synthesis?

Methodological Answer:

  • Standardized Protocols : Document reaction parameters (e.g., microwave power, solvent purity) rigorously .
  • Batch Analysis : Use QC metrics (e.g., enantiomeric excess via chiral HPLC) for every synthetic batch .
  • Open Data Sharing : Deposit spectral data (NMR, HRMS) in public repositories like ChemSpider or PubChem .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1,3,8-Triazaspiro[4.5]decan-2-one hydrochloride
Reactant of Route 2
1,3,8-Triazaspiro[4.5]decan-2-one hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.